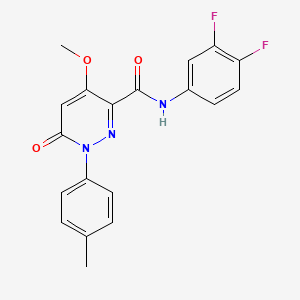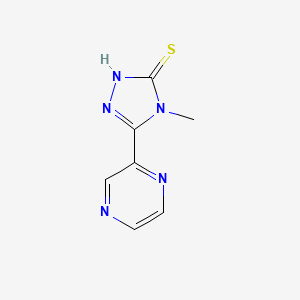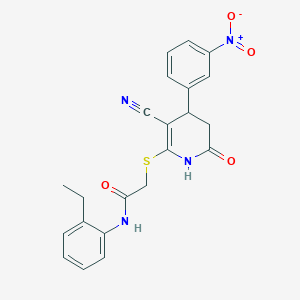![molecular formula C21H19F3N2O B2868428 N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide CAS No. 866144-10-7](/img/structure/B2868428.png)
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide, also known as DPM-1001, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPM-1001 is a small molecule that can be synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In We will also discuss the scientific research applications of DPM-1001 and list future directions for its use in research.
科学的研究の応用
Thermo-Responsive Material for Temperature Monitoring
One application of related pyrrole derivatives is in the development of thermo-responsive materials. For example, an aryl-substituted pyrrole derivative demonstrated controllable fluorescence in the solid state due to its unique molecular design. This property was exploited to create a thermal responsive solid material that can detect temperature within a specific range, showcasing potential for use in temperature monitoring devices. The fluorescence of the material remains almost unchanged at relatively low temperatures but shows significant changes above 85°C, offering good reversibility and a solvent-free procedure for temperature sensing (Tianyu Han et al., 2013).
Anticancer Activity
Another research direction involves the synthesis of pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety for anticancer activity. These compounds have been evaluated in vitro against various cancer cell lines, including leukemia, melanoma, and breast cancer. Among these derivatives, certain compounds have displayed significant antiproliferative activity, particularly against human cancer cell lines, suggesting their potential for further anticancer drug development (N. Rasal et al., 2020).
Supramolecular Assembly
Pyrrole derivatives have also been utilized in the creation of new supramolecular packing motifs. For instance, N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of organization involving π-stacked rods encased in triply helical hydrogen-bonded amide strands. This structure is indicative of a new organizational motif for columnar liquid crystals, suggesting applications in materials science and nanotechnology (M. Lightfoot et al., 1999).
Nanostructured Polymeric Materials
In the realm of polymer science, pyrrole derivatives have contributed to the synthesis and structural characterization of chiral nanostructured poly(esterimide)s. These polymers exhibit good solubility in polar organic solvents and possess thermal stability, as evidenced by high decomposition temperatures. Their nanostructure morphology, solubility, and thermal stability make them suitable for applications in various domains, including electronics and materials engineering (S. Mallakpour & S. Soltanian, 2011).
Heterogeneous Catalysis
Furthermore, benzene-1,3,5-tricarboxamides, closely related to the compound , have been utilized to construct amide-functionalized covalent organic frameworks (COFs). These COFs, with their built-in amide active sites, have shown efficiency as catalysts for Knoevenagel condensation, highlighting their potential in the field of heterogeneous catalysis. The apparent crystallinity and functionality of these COFs demonstrate their usefulness in catalysis and material science (Yang Li et al., 2019).
特性
IUPAC Name |
N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O/c1-14-7-8-15(2)26(14)19-6-4-3-5-17(19)13-25-20(27)16-9-11-18(12-10-16)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNAUBTXKXQWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)

![2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2868352.png)
![2-Chloro-N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]propanamide](/img/structure/B2868353.png)
![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde](/img/structure/B2868355.png)

![Hexamethyl dipyrrolo[1,2-a:2,1-k][1,10]phenanthroline-7,8,9,12,13,14-hexacarboxylate](/img/structure/B2868358.png)

![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2868361.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)
